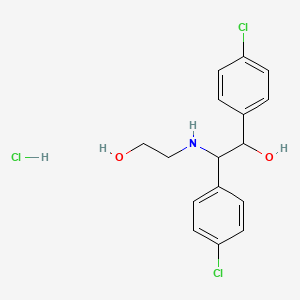

1,2'-Iminodiethanol, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5411-95-0 |

|---|---|

Molecular Formula |

C16H18Cl3NO2 |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

1,2-bis(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C16H17Cl2NO2.ClH/c17-13-5-1-11(2-6-13)15(19-9-10-20)16(21)12-3-7-14(18)8-4-12;/h1-8,15-16,19-21H,9-10H2;1H |

InChI Key |

NLBXNCRNVJLWJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)NCCO)Cl.Cl |

Origin of Product |

United States |

Significance of 1,2 Iminodiethanol As a Multifunctional Amine and Diol in Chemical Synthesis

1,2'-Iminodiethanol, more commonly known as Diethanolamine (B148213) (DEA), is an organic compound that possesses a unique bifunctional nature, incorporating both a secondary amine and two primary alcohol (diol) functional groups. wikipedia.orgmst.dk This polyfunctionality makes it a versatile building block in chemical synthesis, capable of undergoing reactions characteristic of both amines and alcohols. mst.dk Its hydrophilic character, owing to the amine and hydroxyl groups, renders it soluble in water. wikipedia.org

In industrial applications, DEA is utilized as a feedstock in the production of a variety of other chemicals. wikipedia.org For instance, it is a key component in the manufacture of morpholine (B109124). wikipedia.orgnouryon.com Furthermore, its reaction with fatty acids leads to the formation of diethanolamides, which are amphiphilic and widely used as surfactants in products like liquid laundry and dishwashing detergents, cosmetics, and shampoos to impart a creamy texture and foaming action. wikipedia.orgwho.int It also serves as a corrosion inhibitor and is employed in industrial gas purification to remove acidic gases such as hydrogen sulfide (B99878) and carbon dioxide from natural gas streams. wikipedia.orgwho.int

The reactivity of its functional groups allows for its use in the synthesis of more complex molecules. For example, it can be reacted with compounds like 2-chloro-4,5-diphenyloxazole (B8386082) to produce ditazole (B95747) or with isobutyraldehyde (B47883) to form an oxazolidine (B1195125). wikipedia.org The synthesis of vicinal amino alcohols, which are important structural motifs in many biologically active compounds, can be achieved through methods like the amination of 1,2-diols. nih.gov

Properties of 1,2'-Iminodiethanol (Diethanolamine)

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,2′-Azanediyldi(ethan-1-ol) | wikipedia.org |

| Synonyms | Diethanolamine (DEA), 2,2'-Iminobisethanol, Bis(hydroxyethyl)amine | wikipedia.orgepa.gov |

| CAS Number | 111-42-2 | wikipedia.org |

| Molecular Formula | C4H11NO2 | who.intammol.org |

| Molecular Weight | 105.14 g/mol | who.intnih.gov |

| Physical State | White solid at room temperature, often found as a colorless, viscous liquid | wikipedia.org |

| Melting Point | 28 °C | who.intepa.gov |

| Boiling Point | 268.8 °C | who.intepa.gov |

Overview of the Protonated Form: 1,2 Iminodiethanol, Hydrochloride and Its Research Relevance

1,2'-Iminodiethanol, hydrochloride (also known as diethanolamine (B148213) hydrochloride) is the salt formed from the reaction of diethanolamine with hydrochloric acid. nih.gov In this form, the amine group of the diethanolamine molecule is protonated, forming the diethanolammonium cation, with chloride as the counter-ion. nih.gov This conversion to a salt alters the physical properties of the compound, for instance, it exists as a clear liquid. chemicalbook.com

The primary research relevance of this compound lies in its use as a starting material or intermediate in organic synthesis. For example, it has been utilized in the synthesis of N-monophenylpiperazine and is required for the preparation of the diethanolammonium-tetrachloridopalladate(II) complex. chemdad.com The formation of hydrochloride salts of amine-containing compounds is a common strategy in medicinal chemistry and pharmaceutical development to improve properties such as solubility and stability. An acid salt of a compound, such as a dihydrochloride, can sometimes be obtained as high-quality crystals. google.com

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;hydrochloride | nih.gov |

| Synonyms | Diethanolamine hydrochloride, Diethanolammonium chloride, 2,2'-Iminodiethanol hydrochloride | nih.govchemicalbook.com |

| CAS Number | 14426-21-2 | nih.govchemicalbook.com |

| Molecular Formula | C4H12ClNO2 | nih.govchemicalbook.com |

| Molecular Weight | 141.60 g/mol | nih.govchemicalbook.com |

| Physical State | Clear liquid | chemicalbook.com |

| Melting Point | -26 °C | chemicalbook.com |

Historical Context and Evolution of Academic Research Perspectives on Ethanolamines

Direct Synthesis Routes for 1,2'-Iminodiethanol, Hydrochloride

The direct synthesis of this compound, also known as Diethanolamine (B148213) hydrochloride, is a straightforward acid-base reaction. nih.gov This process involves the protonation of the secondary amine group of diethanolamine.

Preparation from Diethanolamine and Acidic Reagents

The most common and direct method for preparing this compound is the reaction of diethanolamine (2,2'-iminodiethanol) with hydrochloric acid. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the diethanolamine molecule accepts a proton (H+) from the hydrochloric acid. This forms an ammonium (B1175870) salt, specifically diethanolammonium chloride. The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by precipitation and filtration. An acid salt of a compound like diethanolamine can also be prepared by reacting it with other inorganic acids such as sulfuric acid, nitric acid, or phosphoric acid. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound involves controlling several key parameters to maximize yield and ensure high purity. Factors such as temperature, solvent, and the stoichiometry of the reactants are crucial. For instance, the choice of solvent can influence the solubility of the reactants and the product, affecting the ease of isolation. While specific optimization studies for this simple salt formation are not extensively detailed in the literature, general principles of reaction optimization apply. researchgate.net The goal is to find a balance that promotes complete reaction and facilitates the crystallization of a pure product, minimizing impurities.

Table 1: Factors for Optimizing this compound Synthesis

| Parameter | Objective | Considerations |

|---|---|---|

| Stoichiometry | Ensure complete protonation of diethanolamine. | Using a slight excess of hydrochloric acid can drive the reaction to completion, but a large excess may need to be removed in downstream processing. |

| Solvent | Facilitate reaction and product isolation. | A solvent in which diethanolamine is soluble but the hydrochloride salt is less soluble at lower temperatures is ideal for purification by crystallization. |

| Temperature | Control reaction rate and solubility. | The reaction is typically exothermic. Cooling may be necessary to control the reaction rate and to maximize the precipitation of the product upon completion. |

| Purity of Reactants | Achieve high purity of the final product. | The purity of the starting diethanolamine will directly impact the purity of the final hydrochloride salt. |

Production of 1,2'-Iminodiethanol as a Precursor

1,2'-Iminodiethanol, more commonly known as diethanolamine (DEA), is a crucial precursor for its hydrochloride salt. nouryon.com It is produced on a large industrial scale through the reaction of ethylene oxide with ammonia. wikipedia.org

Reaction Pathways of Ethylene Oxide with Ammonia

The industrial production of ethanolamines involves the reaction of ethylene oxide with aqueous ammonia. wikipedia.orgucdavis.edu This process does not yield diethanolamine exclusively but produces a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). consequential-lca.orggoogle.com The reaction proceeds sequentially:

Ammonia reacts with one molecule of ethylene oxide to form monoethanolamine.

Monoethanolamine then reacts with a second molecule of ethylene oxide to produce diethanolamine.

Finally, diethanolamine can react with a third molecule of ethylene oxide to yield triethanolamine. ucdavis.edu

The reaction is typically carried out at elevated temperatures (60–150 °C) and pressures (500–2000 psig) to maintain the reactants in a liquid or supercritical state. ucdavis.edu The process can be catalytic or non-catalytic. google.commagtech.com.cn

Control of Stoichiometry in Multi-Product Ethanolamine Synthesis

A critical aspect of ethanolamine production is controlling the product distribution to favor one amine over the others. The primary method for this control is adjusting the stoichiometry of the reactants, specifically the molar ratio of ammonia to ethylene oxide. wikipedia.orggoogle.com

High Ammonia to Ethylene Oxide Ratio: A significant molar excess of ammonia favors the production of monoethanolamine (MEA), as the ethylene oxide is more likely to react with the abundant ammonia than with the newly formed MEA. google.com

Low Ammonia to Ethylene Oxide Ratio: Conversely, decreasing the molar excess of ammonia allows for the sequential reactions to proceed further, leading to higher yields of diethanolamine (DEA) and triethanolamine (TEA). google.com

Table 2: Influence of NH₃:EO Molar Ratio on Ethanolamine Product Distribution

| NH₃:EO Molar Ratio | Primary Product | Secondary Products |

|---|---|---|

| High (e.g., >10:1) | Monoethanolamine (MEA) | Diethanolamine (DEA), Triethanolamine (TEA) |

| Intermediate | Diethanolamine (DEA) | Monoethanolamine (MEA), Triethanolamine (TEA) |

| Low (e.g., <5:1) | Triethanolamine (TEA) | Monoethanolamine (MEA), Diethanolamine (DEA) |

Synthesis of Novel Derivatives and Analogues of 1,2'-Iminodiethanol

The functional groups of 1,2'-iminodiethanol—a secondary amine and two primary hydroxyl groups—make it a versatile building block for the synthesis of a wide range of more complex molecules and novel derivatives.

Research has demonstrated the synthesis of various derivatives from diethanolamine. For example, N,N-bis(alkylcarbamoyloxyethyl)aminoacetonitrile can be synthesized by reacting N,N-bis(2-hydroxyethyl)aminoacetonitrile with an alkyl isocyanate. google.com Another class of derivatives includes Schiff bases, formed by the condensation reaction of diethanolamine with various aldehydes, which can then be used to create metal complexes. tandfonline.com More complex structures, such as branched polyethylenimine derivatives, can be synthesized directly from an ethanolamine feedstock using manganese-based catalysts. nih.govchemrxiv.org Furthermore, diethanolamine serves as a scaffold for creating amino acid derivatives with both symmetric and asymmetric hydrophobic domains. finechem-mirea.ru

Table 3: Examples of Synthetic Derivatives from 1,2'-Iminodiethanol

| Derivative Class | Reactant(s) | Synthetic Transformation |

|---|---|---|

| Carbamates | Alkyl isocyanates | Reaction with the hydroxyl groups to form carbamate (B1207046) linkages. google.com |

| Schiff Bases | Aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) | Condensation of the amine group with the aldehyde to form an imine. tandfonline.com |

| Polyethylenimines | Self-condensation with catalyst (e.g., Mn-pincer complex) | Catalytic transformation leading to polymerization. nih.govchemrxiv.org |

| Amino Acid Diesters | N-protected amino acids, coupling agents (e.g., DCC) | Esterification of the hydroxyl groups with amino acids. finechem-mirea.ru |

| N-substituted Acetonitriles | Bromoacetonitrile | N-alkylation of the secondary amine. google.com |

Strategies for Hydroxyl Group Functionalization

The two hydroxyl groups in diethanolamine are primary alcohols, making them amenable to typical alcohol reactions such as esterification and etherification. basf.com These reactions allow for the introduction of diverse functional groups, altering the molecule's physical and chemical properties.

Esterification: Diethanolamine can be reacted with fatty acids or their derivatives to form diethanolamine esters. For instance, diethanolamine esterquats, which are quaternary ammonium compounds, can be synthesized from diethanolamine. google.com These ester-containing derivatives find applications in various consumer products.

Etherification: The hydroxyl groups can also be converted to ethers. While direct etherification can be challenging, specific conditions can favor O-alkylation. However, the reactivity of the amine group often leads to competing N-alkylation reactions. tandfonline.com

Approaches for Amine Nitrogen Modification

The secondary amine in diethanolamine is a key site for modification, allowing for the extension of its molecular structure. Common modifications include N-alkylation and N-acylation. guidechem.com

N-Alkylation: Diethanolamine can undergo N-alkylation with alkylating agents like alkyl halides or dialkyl sulfates. For example, reaction with alkyl bromides can produce N-alkylated products, which can then be used to synthesize various surfactants. tandfonline.com To prevent undesirable O-alkylation, specific reaction conditions, such as the presence of an alkali metal carbonate, can be employed to ensure the reaction occurs almost exclusively at the nitrogen atom. google.com A patented process describes the N-alkylation of diethanolamine with diethyl sulfate (B86663) in the presence of aqueous sodium carbonate to yield N-ethyldiethanolamine with high selectivity. google.com Reductive amination of diethanolamine with aldehydes in the presence of hydrogen and a platinum metal catalyst is another method to produce N-alkylated derivatives. google.com

N-Acylation: The reaction of diethanolamine with carboxylic acids, acyl chlorides, or esters results in the formation of N-acyl derivatives, specifically amides. This is a widely used strategy to produce diethanolamides. guidechem.com

Synthesis of Diethanolamine-Derived Amides and Their Structural Variations

Diethanolamides, a class of nonionic surfactants, are synthesized by the reaction of diethanolamine with fatty acids or their esters. acs.orgatlantis-press.com These reactions are of significant industrial importance for producing emulsifiers, detergents, and corrosion inhibitors. wikipedia.orgacs.org

The synthesis can be achieved through several methods:

Direct Amidation: This involves heating diethanolamine with fatty acids at temperatures between 140-160 °C. acs.orgatlantis-press.com Continuous flow reactors operating at higher temperatures (170-250°C) can shorten the reaction time significantly. google.com

Enzymatic Synthesis: Lipase-catalyzed amidation offers a milder and more environmentally friendly alternative to high-temperature chemical methods. acs.org For instance, Candida antarctica lipase (B570770) (Novozym 435) effectively catalyzes the reaction between various fatty acids and diethanolamine in an organic solvent. acs.org The yield of this enzymatic reaction can be influenced by the fatty acid chain length, with hexanoic acid showing high conversion rates. acs.org Similarly, immobilized lipase from Thermomyces lanuginosus can be used to produce fatty diethanolamides from triglycerides found in natural oils like Calophyllum inophyllum L. kernel oil. rasayanjournal.co.in

Catalytic Amidation of Esters: Diethanolamides can be produced from the reaction of fatty acid methyl esters with diethanolamine using a catalyst like sodium methoxide. nih.gov Heterogeneous catalysts, such as sodium-doped calcium hydroxide, have also been developed for the aminolysis of triglycerides with diethanolamine. rsc.org

The structural variations of these amides depend on the fatty acid used. For example, reacting diethanolamine with lauric acid, oleic acid, or palmitic acid will produce lauroyl diethanolamide, oleoyl (B10858665) diethanolamide, and palmitoyl (B13399708) diethanolamide, respectively. acs.orgrasayanjournal.co.in

Table 1: Comparison of Synthetic Methods for Diethanolamides

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Direct Amidation | Fatty Acids + Diethanolamine | 140-160 °C | Industrially common, requires high energy input. acs.orgatlantis-press.com |

| Enzymatic Synthesis | Fatty Acids/Oils + Diethanolamine | Lipase (e.g., Novozym 435) | Milder conditions, environmentally friendly, high specificity. acs.orgrasayanjournal.co.in |

| Catalytic Amidation | Fatty Acid Esters + Diethanolamine | Sodium Methoxide | Efficient conversion of esters to amides. nih.gov |

| Heterogeneous Catalysis | Triglycerides + Diethanolamine | Na+/Ca(OH)2 | Reusable catalyst, can be performed at room temperature. rsc.org |

Heterocyclic Compound Synthesis Incorporating 1,2'-Iminodiethanol Moieties

The bifunctional nature of diethanolamine makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular or intermolecular cyclization reactions. researchgate.net

Morpholine (B109124) is a significant industrial chemical that can be produced by the dehydration of diethanolamine. wikipedia.orgscribd.com This intramolecular cyclization involves the formation of an ether linkage between the two ethanol (B145695) arms of the molecule with the elimination of a water molecule. scribd.com

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures. youtube.comscribd.comgoogle.com The process involves protonating a hydroxyl group to make it a better leaving group (water), followed by a nucleophilic attack from the nitrogen atom to close the ring. scribd.com Using oleum (B3057394) (fuming sulfuric acid) can significantly reduce the reaction time compared to concentrated sulfuric acid. google.com Gas-phase catalytic dehydration over solid acid catalysts, such as gamma-alumina supported with metal oxides, is another efficient method used in industrial settings, often performed at temperatures between 180-280°C. google.compatsnap.com

Piperazines: Diethanolamine can be a starting material for synthesizing substituted piperazines. researchgate.netgoogle.com One route involves converting diethanolamine to bis(2-chloroethyl)amine (B1207034) hydrochloride using thionyl chloride. This intermediate can then react with an aniline (B41778) derivative to form a 1-arylpiperazine. google.com Another approach involves the reductive amination of diethanolamine in the presence of ammonia and a hydrogenation catalyst, which can yield piperazine (B1678402) alongside other products like aminoethylethanolamine (AEEA). google.comgoogle.com

Oxazolidines: Diethanolamine can react with aldehydes or ketones to form oxazolidines. wikipedia.org For example, the reaction with isobutyraldehyde (B47883) leads to the formation of an oxazolidine (B1195125) derivative. wikipedia.org N-(2-hydroxyethyl)-oxazolidine-2-one can be synthesized from diethanolamine and diethylcarbonate. prepchem.com

Diethanolamine and its derivatives are used in the synthesis of azo dyes, which are a major class of synthetic colorants. In this context, diethanolamine often acts as a coupling component. The secondary amine group makes it a suitable nucleophile to react with a diazonium salt (formed from a primary aromatic amine), leading to the formation of a triazene, which can then rearrange or be used to synthesize disperse dyes. N-substituted diethanolamines are common precursors for these dyes.

Incorporation into Thiazolyl Derivatives

While diethanolamine is not typically a direct precursor for the formation of the thiazole (B1198619) ring itself, its functional groups are instrumental in synthesizing substituted thiazole derivatives. The primary route to the thiazole core is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com Diethanolamine can be used to prepare a substituted thioamide or an α-halocarbonyl precursor, which is then cyclized to form the desired thiazole derivative.

Another strategy involves synthesizing a thiazole molecule with a reactive site that can subsequently be coupled with diethanolamine. For instance, a thiazole derivative bearing a chloromethyl group can react with diethanolamine via nucleophilic substitution to attach the diethanolamino moiety to the thiazole ring. This approach allows for the introduction of the hydrophilic and reactive diethanolamine group onto a pre-formed heterocyclic scaffold. Research has focused on synthesizing various thiazole derivatives for diverse applications, including as intermediates for pharmaceuticals. researchgate.netgoogle.com

Table 1: General Approaches for Incorporating Diethanolamine into Thiazole Derivatives

| Approach | Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Structure |

| Precursor Synthesis | Diethanolamine Derivative (e.g., thioamide) | α-Halocarbonyl | Hantzsch Thiazole Synthesis | Thiazole ring with DEA-derived substituent |

| Post-Synthesis Modification | Thiazole with leaving group (e.g., -CH₂Cl) | Diethanolamine | Nucleophilic Substitution | Diethanolamino-substituted thiazole |

Synthesis of 1,2-Diazole Derivatives

1,2-Diazole, commonly known as pyrazole (B372694), is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The most fundamental and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com

Similar to thiazoles, diethanolamine is not a foundational component for constructing the pyrazole ring. Instead, it serves as a scaffold to which a pyrazole moiety can be attached, or as a starting material for creating more complex hydrazines or 1,3-dicarbonyl compounds. For example, a pyrazole derivative containing a carboxylic acid or other electrophilic group could be reacted with the amine or hydroxyl functions of diethanolamine to form an amide or ester linkage, respectively. These synthetic strategies are employed to create molecules with combined structural features for various applications in materials science and pharmacology. nih.govmdpi.com The synthesis of pyrazoles is a well-established field with numerous methods developed for creating substituted derivatives. researchgate.netslideshare.net

Creation of Ionic Liquids and Crown Ethers from Diethanolamine

The unique structure of diethanolamine makes it an excellent precursor for the synthesis of both ionic liquids and crown ethers.

Ionic Liquids (ILs): Protic ionic liquids can be readily synthesized through the neutralization reaction of a Brønsted acid and a Brønsted base. Diethanolamine, acting as the base, can be reacted with various carboxylic acids to form a range of diethanolammonium-based ionic liquids. These ILs are studied for their unique physicochemical properties, such as low vapor pressure and high polarity. atlantis-press.com

A typical synthesis involves the dropwise addition of an acid to diethanolamine, often with cooling, followed by stirring at room temperature to ensure complete reaction. The resulting ionic liquid can be purified under vacuum to remove any residual water or starting materials.

Table 2: Examples of Diethanolamine-Based Ionic Liquids

| Cation | Anion Source | Ionic Liquid Name |

| Diethanolammonium | Lauric Acid | Diethanolammonium Laurate |

| Diethanolammonium | Acetic Acid | Diethanolammonium Acetate |

| Diethanolammonium | Propionic Acid | Diethanolammonium Propionate |

| Diethanolammonium | Butanoic Acid | Diethanolammonium Butanoate |

Crown Ethers: Diethanolamine is a key building block for aza-crown ethers, where one or more oxygen atoms of a traditional crown ether are replaced by nitrogen. jetir.orgmdpi.com The synthesis of monoaza-crown ethers from diethanolamine generally involves a multi-step process. tdl.orgresearchgate.net First, the secondary amine of diethanolamine is protected, for example, as a benzyloxycarbonyl carbamate. The hydroxyl groups of the protected diethanolamine are then reacted with a di-electrophile, such as a di-tosylate or di-halide of a polyethylene (B3416737) glycol derivative, under high-dilution conditions to favor intramolecular cyclization. Finally, the protecting group is removed, typically by catalytic hydrogenation, to yield the aza-crown ether. tdl.orgnih.gov This methodology allows for the creation of macrocycles like monoaza-15-crown-5 and monoaza-18-crown-6. tdl.org

Development of Carbamic Acid Derivatives and Their Intermediates

Carbamic acid derivatives, specifically carbamate esters, of diethanolamine are synthesized by targeting the two hydroxyl groups. The secondary amine is generally more nucleophilic than the hydroxyl groups, but by choosing appropriate reaction conditions and reagents, selective carbamoylation of the hydroxyls can be achieved. google.com

A common method involves the reaction of diethanolamine with an isocyanate (R-N=C=O). In this reaction, the hydroxyl groups act as nucleophiles, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage (-O-C(=O)-NH-R). To produce a dicarbamate, at least two equivalents of the isocyanate are required. The reaction can be performed in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724). google.comacs.org In some cases, the secondary amine is first protected or involved in an N-alkylation step before the carbamoylation of the hydroxyl groups. google.com These derivatives and their intermediates are of interest in pharmaceutical development.

Table 3: Example Synthesis of a Diethanolamine Dicarbamate Derivative

| Starting Material | Reagent | Solvent | Key Reaction | Product |

| N-Alkyl-diethanolamine | n-Butyl isocyanate | Dichloromethane | Carbamoylation | N-Alkyl-diethanolamine bis(n-butylcarbamate) |

Synthesis of Diethanolammonium Complexes (e.g., tetrachloridopalladate(II))

Diethanolamine and its hydrochloride salt can act as ligands in coordination chemistry, forming complexes with various metal ions. The synthesis of a diethanolammonium salt of a complex anion like tetrachloridopalladate(II) involves combining the appropriate metal salt with diethanolamine hydrochloride.

The target complex, diethanolammonium tetrachloridopalladate(II), would consist of the tetrachloridopalladate(II) anion, [PdCl₄]²⁻, and two diethanolammonium cations, [H₂N(CH₂CH₂OH)₂]⁺, to balance the charge.

A plausible synthetic route involves the reaction of a palladium(II) source, such as potassium tetrachloridopalladate(II) (K₂[PdCl₄]) or palladium(II) chloride (PdCl₂), with diethanolamine hydrochloride in an aqueous or alcoholic solution. doubtnut.com

Proposed Synthesis: K₂[PdCl₄] (aq) + 2 [H₂N(CH₂CH₂OH)₂]Cl (aq) → [H₂N(CH₂CH₂OH)₂]₂[PdCl₄] (s) + 2 KCl (aq)

In this metathesis reaction, the less soluble diethanolammonium salt of the complex anion precipitates from the solution upon mixing the reactants. The resulting solid complex can then be isolated by filtration, washed, and dried. Such palladium complexes are often investigated as catalysts in various organic reactions, such as carbon-carbon bond formation.

Protonation Equilibria and Acid-Base Properties of the Hydrochloride Form

1,2'-Iminodiethanol, also known as diethanolamine (DEA), is a weak base. wikipedia.org Its hydrochloride salt, this compound (DEA·HCl), is formed by the reaction of DEA with hydrochloric acid. gvchem.comsigmaaldrich.com In aqueous solutions, DEA·HCl exists in equilibrium with its constituent ions: the diethanolammonium ion [(HOCH₂CH₂)₂NH₂⁺] and the chloride ion (Cl⁻).

The diethanolammonium ion can further dissociate to release a proton, establishing an equilibrium with the free amine, diethanolamine. This protonation equilibrium is central to its acid-base properties. The pKa of the diethanolammonium ion is approximately 8.88 at 25°C, indicating that in solutions with a pH below this value, the protonated form will be predominant. researchgate.net The presence of the hydrochloride form enhances its stability and solubility in aqueous solutions. cymitquimica.com

The acid-base behavior of DEA and its hydrochloride is crucial in various applications, such as in buffer formulations where it can help maintain a stable pH. chemicalbook.comnih.gov For instance, a solution of diethanolamine titrated with hydrochloric acid can act as a buffer in the pH range of approximately 8 to 10. chemicalbook.com

Interactive Table: Acid-Base Properties of this compound

| Property | Value | Reference |

|---|---|---|

| pKa (Diethanolammonium ion) | ~8.88 at 25°C | researchgate.net |

| Optimal Buffering pH Range | ~8-10 | chemicalbook.com |

| Nature of the free amine | Weak base | wikipedia.org |

Nucleophilic Reactivity of the Secondary Amine and Hydroxyl Functionalities

1,2'-Iminodiethanol possesses two types of nucleophilic centers: the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl groups. The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile. libretexts.org Generally, the nucleophilicity of amines follows the order: secondary amine > primary amine > ammonia, which is correlated with their basicity. masterorganicchemistry.com

Both the secondary amine and the hydroxyl groups can participate in nucleophilic reactions. The amine group readily reacts with electrophiles such as alkyl halides and acyl chlorides. libretexts.org For example, the reaction with alkyl halides can proceed through successive alkylations to form tertiary amines and ultimately quaternary ammonium salts. libretexts.org

The hydroxyl groups also exhibit nucleophilic character, although they are generally less nucleophilic than the amine. They can react with acyl chlorides and acid anhydrides to form esters. basf.com The dual functionality of DEA as both an amine and a diol allows it to act as a versatile building block in organic synthesis. basf.com

Reaction Mechanisms with Carbonyl Compounds: Imine and Enamine Formation

The secondary amine group of 1,2'-iminodiethanol reacts with carbonyl compounds such as aldehydes and ketones. The initial nucleophilic attack of the amine on the carbonyl carbon leads to the formation of a carbinolamine intermediate.

In the case of reaction with aldehydes, this intermediate can then dehydrate to form an iminium ion, which is subsequently deprotonated to yield an enamine. The reaction of DEA with isobutyraldehyde, for instance, produces an oxazolidine through a related mechanism. wikipedia.org

Condensation Reactions and Polymerization Mechanisms

The bifunctional nature of 1,2'-iminodiethanol, containing both secondary amine and hydroxyl groups, allows it to participate in condensation reactions and polymerization. basf.com It can react with dicarboxylic acids or their derivatives to form polyamides or polyesters.

For example, diethanolamine reacts with fatty acids at elevated temperatures to produce diethanolamides, which are used as surfactants. wikipedia.orgrsc.org The reaction involves the formation of an amide bond from the amine group and an ester bond from the hydroxyl group.

Furthermore, DEA can be used in the synthesis of polymers like polyurethanes, where its hydroxyl groups react with isocyanates. basf.com It can also be involved in the synthesis of more complex structures like crown ethers. researchgate.net

Role as a Catalytic Agent and Reactant in Organic Transformations

1,2'-Iminodiethanol and its hydrochloride salt can function as both reactants and catalysts in various organic transformations. As a reactant, it is a key intermediate in the synthesis of numerous compounds, including the herbicide glyphosate (B1671968) and the pharmaceutical ditazole (B95747). wikipedia.orggvchem.com The hydrochloride of diethanolamine, when heated, can dehydrate to form morpholine. gvchem.com

In some reactions, DEA can act as a basic catalyst. For instance, it can catalyze the carbonylation of amines with carbon dioxide. researchgate.net It is also used in combination with other initiators in polymerization reactions. For example, in eosin-mediated photopolymerization, methyldiethanolamine (a derivative of DEA) acts as a co-initiator. nih.gov

Degradation Pathways and Stability Studies in Various Research Media

The stability of 1,2'-iminodiethanol is a significant factor in its industrial applications, particularly in gas sweetening processes where it is used to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). ubc.caubc.ca Under elevated temperatures and in the presence of these gases, DEA can undergo degradation, leading to the formation of various byproducts. ubc.ca

Studies have shown that the degradation of DEA is sensitive to temperature, DEA concentration, and the solubility of CO₂. ubc.ca The presence of CO₂ can act as a catalyst in the degradation process. ubc.ca Major degradation products identified in CO₂-DEA systems include N,N'-bis(2-hydroxyethyl)piperazine (BHEP), N-(2-hydroxyethyl)oxazolidone (HEOD), and N,N',N''-tris(2-hydroxyethyl)ethylenediamine (THEED). ubc.caubc.ca The degradation mechanisms are complex and can involve a series of parallel, series, and ionic reactions. ubc.ca

Degradation can also be induced by other impurities like carbonyl sulfide (COS) and carbon disulfide (CS₂), leading to a larger number of degradation products compared to CO₂-induced degradation. ubc.ca

Stability studies have also been conducted in different media. For example, in aqueous solutions, DEA can be degraded by advanced oxidation processes such as UV/H₂O₂ and Fenton's reagent. researchgate.netresearchgate.net An accelerated stability study indicated that bulk diethanolamine is stable for at least two weeks when stored at temperatures up to 60°C and protected from light. nih.gov

Interactive Table: Major Degradation Products of Diethanolamine

| Degrading Agent | Major Degradation Products | Reference |

|---|---|---|

| Carbon Dioxide (CO₂) | N,N'-bis(2-hydroxyethyl)piperazine (BHEP), N-(2-hydroxyethyl)oxazolidone (HEOD), N,N',N''-tris(2-hydroxyethyl)ethylenediamine (THEED) | ubc.caubc.ca |

| Carbonyl Sulfide (COS) & Carbon Disulfide (CS₂) | Monoethanolamine (MEA), Bis hydroxyethyl (B10761427) ethylenediamine (B42938) (BHEED), Bis hydroxyethyl piperazine (BHEP), Hydroxyethyl oxazolidone (HEOD), Hydroxyethyl imidazolidone (HEI), Tris hydroxyethyl ethylenediamine (THEED), Bis hydroxyethyl imidazolidone (BHEI) | ubc.ca |

| UV/H₂O₂ | Complete mineralization to CO₂, H₂O, and inorganic ions | researchgate.net |

| Fenton's Reagent | Partial degradation to smaller organic molecules | researchgate.net |

Advanced Analytical Methodologies for 1,2 Iminodiethanol and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For a polar and reactive compound like 1,2'-Iminodiethanol, several chromatographic approaches have been developed, each with specific advantages depending on the matrix and analytical goals. bre.com

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. libretexts.org However, direct GC analysis of 1,2'-Iminodiethanol is challenging due to its low volatility and the presence of active hydroxyl and amine groups, which can cause poor peak shape and adsorption on the column. bre.comlibretexts.org To overcome these limitations, derivatization is a common and often necessary step. libretexts.orgnih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity. researchgate.netiu.edu Common derivatization strategies for amines and alcohols like 1,2'-Iminodiethanol include:

Silylation: This process replaces the active hydrogens in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. iu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. iu.edu

Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form more volatile and stable derivatives. nih.goviu.edu Acylated derivatives can also enhance detectability with an electron capture detector (ECD). libretexts.org One study found trifluoroacetylation with TFAA to be the optimal method for analyzing ethanolamines, including diethanolamine (B148213), by GC-MS. researchgate.net

Alkylation: This strategy can also be employed to modify the analyte for better GC performance. researchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the presence of potential interferences in the sample matrix. researchgate.net For instance, a study on the determination of diethanolamine in fatty acid diethanolamides utilized splitless injection of the methanolic solution onto a wide-bore capillary column with flame ionization detection, achieving good recoveries without derivatization for that specific matrix. scispace.com

| Derivatization Strategy | Common Reagents | Advantages | Reference |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. | iu.edu |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility, stability, and can enhance ECD response. Acylated derivatives are often more stable than silylated ones. | libretexts.orgnih.gov |

| Alkylation | Various alkylating agents | Improves GC performance by modifying the analyte. | researchgate.net |

Liquid Chromatography (LC) Approaches: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile techniques for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. libretexts.org For the analysis of 1,2'-Iminodiethanol, which is a polar compound, reversed-phase (RP) and mixed-mode chromatography are common approaches. helixchrom.comsielc.com

Direct analysis of underivatized ethanolamines by HPLC can be challenging due to their lack of a strong chromophore, making UV detection difficult. thermofisher.com To address this, derivatization is often employed to introduce a UV-absorbing or fluorescent tag to the molecule. For example, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) has been used as a derivatizing agent for the HPLC analysis of diethanolamine in workplace air samples, with fluorescence detection providing high sensitivity. jst.go.jp Another approach involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which allows for sensitive determination of 2,2'-[(2-aminoethyl)imino]diethanol bis(butylcarbamate) and its metabolites in human serum. nih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, has also proven effective for separating ethanolamines. helixchrom.com This technique can provide unique selectivity and retention for polar and ionic compounds like 1,2'-Iminodiethanol. helixchrom.comfishersci.com For instance, a method using a Coresep 100 mixed-mode column successfully separated monoethanolamine, diethanolamine, triethanolamine (B1662121), and morpholine (B109124). helixchrom.com

UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

| LC Technique | Column Type | Detection Method | Key Findings/Applications | Reference |

|---|---|---|---|---|

| HPLC | - | Fluorescence (with FMOC-Cl derivatization) | Determination of diethanolamine in workplace air with overall recoveries of 88–99%. | jst.go.jp |

| HPLC | - | (with o-phthalaldehyde derivatization) | Sensitive determination of 2,2'-[(2-aminoethyl)imino]diethanol bis(butylcarbamate) and its metabolites in human serum. | nih.gov |

| HPLC | Coresep 100 (Mixed-Mode) | Refractive Index | Separation of monoethanolamine, diethanolamine, triethanolamine, and morpholine. | helixchrom.com |

| HPLC | Acclaim Trinity P1 (Mixed-Mode) | MS/MS | Quantitative analysis of ethanolamines in environmental water samples. | fishersci.com |

Ion Chromatography for Amine Analysis in Specific Matrices

Ion chromatography (IC) is a powerful technique for the determination of ionic species, including amines, in various matrices. nih.govunil.ch It is particularly well-suited for separating and quantifying low-molecular-weight amines. nih.gov IC with suppressed conductivity detection is a well-established method for determining amines at concentrations from µg/L to mg/L. thermofisher.com

For the analysis of 1,2'-Iminodiethanol, IC offers several advantages. It can often be performed without derivatization, simplifying sample preparation. thermofisher.com The use of cation-exchange columns allows for the separation of various amines and inorganic cations in a single run. lcms.cz For instance, a study demonstrated the separation of low-molecular-weight amines, including diethanolamine and triethanolamine, on an Ionpac CS12 column using an eluent of hydrochloric acid with acetonitrile (B52724) as a modifier to improve peak shape and resolution. nih.gov

IC is particularly beneficial for analyzing amines in complex environmental samples like wastewater, where other methods may suffer from matrix interferences. unil.chresearchgate.net The technique has been successfully applied to determine ethanolamines in industrial waters and to monitor amines in the atmosphere. lcms.czcopernicus.org

| Matrix | Column | Eluent | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Explosive Samples, Water | Ionpac CS12 | 20 mmol/L HCl with 1% or 5% ACN | Conductivity | Successful separation and determination of diethanolamine and triethanolamine. | nih.gov |

| Industrial Waters | IonPac CS11 | 35 mM Methanesulfonic acid (MSA) | Suppressed Conductivity | Determination of various amines and cations. | lcms.cz |

| Wastewater | Dionex IonPac CS16 | - | Suppressed Conductivity | Determination of morpholine, ethanolamine (B43304), and hydrazine (B178648). | thermofisher.com |

Mass Spectrometry Coupling for Structural Elucidation and Trace Analysis

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the quantification and structural identification of analytes. acs.org The mass spectrometer acts as a highly selective and sensitive detector, providing information about the molecular weight and fragmentation pattern of the eluted compounds.

GC-MS and LC-MS/MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. For the analysis of 1,2'-Iminodiethanol, GC-MS is often used following a derivatization step to improve the volatility and chromatographic performance of the analyte. researchgate.netiu.edu The resulting mass spectra provide valuable information for confirming the identity of the compound and its derivatives. iaea.org For example, a study comparing different derivatization methods for ethanolamines found that trifluoroacetylation followed by GC-MS analysis yielded optimal results. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing non-volatile and polar compounds like 1,2'-Iminodiethanol and its metabolites in complex matrices. fishersci.comnih.gov In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte's molecular weight is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for trace-level quantification. fishersci.com

LC-MS/MS methods have been developed for the determination of ethanolamines in various samples, including environmental water and biological fluids. fishersci.comlcms.cz These methods often require minimal sample preparation and can achieve low detection limits. researchgate.net For instance, a sensitive LC-MS/MS method was developed for the analysis of anisodamine (B1666042) and its metabolites in rat urine, demonstrating the power of this technique for metabolism studies. nih.gov

| Technique | Derivatization | Key Application | Advantages | Reference |

|---|---|---|---|---|

| GC-MS | Often required (e.g., silylation, acylation) | Analysis of ethanolamines in various matrices. | Provides structural information and confirmation of identity. | researchgate.netresearchgate.net |

| LC-MS/MS | Often not required | Trace analysis of ethanolamines and their metabolites in complex samples (e.g., water, urine). | High sensitivity, high selectivity, suitable for non-volatile and polar compounds. | fishersci.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) in Complex Research Samples

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and structural elucidation of unknown compounds, including metabolites of 1,2'-Iminodiethanol. acs.org The coupling of liquid chromatography with HRMS (LC-HRMS) has become a key technique in the analysis of complex environmental and biological samples. acs.org

The high mass accuracy of HRMS allows for the determination of the elemental composition of an analyte, which greatly aids in its identification. This is particularly useful in non-target screening approaches where the goal is to identify a wide range of compounds without prior knowledge of their presence. acs.org

In the context of 1,2'-Iminodiethanol research, LC-HRMS can be used to identify novel metabolites and degradation products in various matrices. A recent study developed a retention index system for reversed-phase liquid chromatography-high-resolution mass spectrometry (RPLC-HRMS) based on cocamide diethanolamine homologous series, demonstrating the utility of this approach for the screening of emerging pollutants in sewage sludge. acs.org This highlights the potential of HRMS-based methods to provide a more comprehensive understanding of the environmental fate and metabolic pathways of 1,2'-Iminodiethanol and related compounds.

Spectroscopic Methods in Quantitative and Qualitative Research Analysis

Spectroscopic techniques are fundamental for both the identification (qualitative analysis) and measurement (quantitative analysis) of 1,2'-Iminodiethanol. Due to the compound's chemical properties, a range of methods is employed, often involving derivatization to enhance detection.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for DEA analysis. In positive ion mode, DEA is typically monitored using specific mass transitions. A common precursor ion for DEA is m/z 106.1, which fragments into a characteristic product ion of m/z 88.0. nih.gov This transition is used for quantification in various matrices, including cosmetics and water. nih.govantpedia.com Optimized collision voltages for the m/z 106 transition are typically around 40 V. chromatographyonline.com For enhanced accuracy, deuterated internal standards like Diethanolamine-d8 (with a mass transition of m/z 114 → 88.0) are often used. chromatographyonline.comlcms.cz LC-MS/MS methods have been developed for analyzing DEA in surface water, cosmetics, and urine samples. antpedia.comastm.orgresearchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy serve as powerful tools for the structural elucidation of DEA and for studying its interactions in solution. Experimental ¹H NMR spectra of DEA have been recorded in various solvents, including water (H₂O) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). acs.org In D₂O at 298K and pH 7.4, the chemical shifts for the carbon atoms are observed around 59.25 ppm, while the protons on these carbons appear at approximately 3.23 ppm and 3.87 ppm. bmrb.io This technique is particularly useful in mixture analysis, where the use of DEA as a viscous solvent can aid in the separation of signals from different components. acs.org

UV-Visible and Fluorescence Spectroscopy: Direct analysis of 1,2'-Iminodiethanol by UV-Visible spectroscopy is challenging because the molecule lacks a strong chromophore, resulting in low sensitivity. researchgate.net To overcome this, derivatization is a common strategy. Reagents such as 1-naphthylisothiocyanate (NITC) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with DEA to form a derivative that can be readily detected by UV or fluorescence detectors. nih.govosha.gov For instance, a method for determining DEA in aqueous solutions involves forming a derivative whose absorbance is measured in the 200 nm to 350 nm wavelength range. google.com Another approach uses dansyl chloride to form a complex with DEA, which can then be quantified. rsc.org

Other Spectroscopic Techniques: Ion chromatography (IC) with pulsed amperometric detection (PAD) is an effective method for analyzing alkanolamines like DEA, especially in alkaline solutions such as those from industrial scrubbers. thermofisher.com This technique avoids the need for derivatization by directly detecting the electroactive amine group. thermofisher.com

Table 1: Spectroscopic Methods for 1,2'-Iminodiethanol Analysis

| Technique | Principle | Typical Application | Key Parameters / Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Quantitative analysis in water, cosmetics, biological fluids. | Precursor/Product Ion: m/z 106.1 → 88.0; Use of deuterated internal standards (e.g., DEA-d8). | nih.govantpedia.comlcms.cz |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei for structural elucidation. | Structural confirmation and mixture analysis. | ¹³C shift: ~59.2 ppm; ¹H shifts: ~3.2 ppm, ~3.8 ppm (in D₂O). | acs.orgbmrb.io |

| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection, typically after derivatization. | Quantitative analysis in air and aqueous samples. | Requires derivatization with agents like FMOC-Cl or NITC. | nih.govosha.gov |

| Ion Chromatography (IC-PAD) | Separation of ions followed by electrochemical detection. | Analysis in alkaline industrial solutions (e.g., scrubber solutions). | Direct detection without derivatization. | thermofisher.com |

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is crucial for removing interfering substances and concentrating the target analyte, thereby improving the accuracy and sensitivity of the analysis. The choice of technique depends heavily on the nature of the sample matrix.

When analyzing biological samples such as plasma, serum, or urine, the high protein content can interfere with analysis and damage analytical columns. researchgate.net

Protein Precipitation (PPT): This is a common first step to remove the bulk of proteins from a biological sample. abcam.com The method involves adding a precipitating agent, typically an organic solvent or a strong acid, to the sample. Acetonitrile is frequently used, often in a 3:1 or 4:1 volume ratio to the plasma or serum sample. thermofisher.commdpi.com Methanol and ethanol (B145695) are also effective. nih.gov After adding the solvent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest, can then be further processed or directly analyzed. thermofisher.comnih.gov For automated and high-throughput workflows, protein precipitation plates with built-in filters are often used. thermofisher.com

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte. phenomenex.comthermofisher.com For polar compounds like DEA, various SPE sorbents can be used. A typical SPE procedure involves four steps:

Conditioning: The sorbent is prepared by passing a solvent, such as methanol, followed by water or a buffer, through the cartridge. youtube.com

Loading: The pre-treated sample (e.g., the supernatant from protein precipitation or diluted urine) is passed through the sorbent. The analyte and some impurities are retained on the sorbent material. youtube.com

Washing: A specific solvent is used to wash away weakly bound impurities while the analyte of interest remains on the sorbent. youtube.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for collection. thermofisher.comyoutube.com

For analyzing ethanolamines in urine, silica (B1680970) SPE cartridges have been successfully used, followed by analysis with LC-MS/MS. researchgate.net

Extraction from Air: Monitoring workplace or environmental air for DEA requires efficient capture from the gaseous phase. A common method involves drawing a known volume of air through a sampler containing a sorbent. osha.govosha.gov One approach uses sampling tubes packed with a resin like XAD-2 that has been coated with a derivatizing agent such as 1-naphthylisothiocyanate (NITC). osha.gov This traps the DEA and converts it to a stable derivative simultaneously. Alternatively, air can be passed through sulfuric acid-treated glass fiber filters, which capture the amine. nih.govoup.comjst.go.jp After collection, the analyte is desorbed from the sorbent using a suitable solvent (e.g., dimethylformamide for NITC-coated resin) and analyzed, typically by HPLC. osha.govjst.go.jp

Extraction from Water: For many water samples, such as surface water, minimal sample preparation may be needed. A simple filtration step using a 0.45 µm syringe filter to remove particulates is often sufficient before direct injection into an LC-MS/MS system. antpedia.comlcms.czlcms.cz This approach is favored for its speed and simplicity.

Extraction from Amine Solvents: In industrial settings, such as gas scrubbing facilities, DEA is present in concentrated amine solutions. These complex matrices often require dilution before analysis. For ion chromatography, samples can be diluted with deionized water or an alkaline solution, such as sodium hydroxide, to match the eluent conditions and ensure the stability of the alkanolamines. thermofisher.com

Table 2: Sample Preparation and Extraction Techniques for 1,2'-Iminodiethanol

| Matrix | Technique | Procedure Summary | Reference |

|---|---|---|---|

| Biological Fluids (Plasma, Serum) | Protein Precipitation (PPT) | Addition of organic solvent (e.g., 3:1 acetonitrile:plasma), vortex, centrifuge, collect supernatant. | thermofisher.comnih.gov |

| Biological Fluids (Urine) | Solid-Phase Extraction (SPE) | Condition silica cartridge, load sample, wash interferences, elute purified analyte for LC-MS/MS. | researchgate.net |

| Air | Sorbent Tube Sampling | Draw air through a tube with a coated sorbent (e.g., NITC on XAD-2) or acid-treated filter to trap DEA. Desorb with solvent for HPLC analysis. | osha.govjst.go.jp |

| Water | Filtration | Filter sample through a syringe filter (e.g., 0.45 µm PVDF) to remove particulates prior to direct LC-MS/MS injection. | antpedia.comlcms.cz |

| Amine Scrubber Solutions | Dilution | Dilute sample with deionized water or alkaline solution before analysis by ion chromatography. | thermofisher.com |

Method Validation Parameters: Assessment of Sensitivity, Selectivity, and Reproducibility in Research

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. pharmaguideline.com For 1,2'-Iminodiethanol, this involves assessing key performance characteristics to ensure reliable and accurate results.

Sensitivity: Sensitivity is established by determining the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

For DEA in cosmetics, an LC-MS/MS method reported an LOD of 0.49 ppb and an LOQ of 1.96 ppb. nih.gov

Another HPLC method for cosmetics, using derivatization, achieved an LOD of 0.57 µg/g and an LOQ of 1.72 µg/g. rsc.org

Selectivity: Selectivity (or specificity) is the ability of the method to measure the analyte accurately in the presence of other components, such as metabolites, impurities, or matrix components. In LC-MS/MS, selectivity is achieved through the unique combination of the parent compound's retention time and its specific precursor-to-product ion transition (e.g., m/z 106.1 → 88.0), which minimizes the chance of interference from other compounds. nih.gov In chromatography, selectivity is demonstrated by achieving baseline separation of the analyte peak from other peaks in the chromatogram. thermofisher.com

Reproducibility: Reproducibility assesses the precision of the method under different conditions, while repeatability (intra-assay precision) measures precision under the same conditions over a short time. pharmaguideline.com Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

An HPLC method for DEA in air reported RSDs of 0.4–5.7%. nih.govoup.com

In cosmetic analysis, intra- and inter-assay precision showed coefficients of variance (a measure of relative variability) of less than 9.38%. nih.gov

Accuracy is closely related and measures the closeness of the results to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed.

Recovery of DEA from spiked air samplers was reported to be between 88% and 99%. nih.govoup.com

In fatty acid alkanolamides, DEA recovery ranged from 94% to 100%. scispace.com

A micellar extraction method for cosmetics showed recoveries between 89.9% and 96.4%. rsc.org

Table 3: Validated Performance Characteristics for 1,2'-Iminodiethanol Analytical Methods

| Parameter | Matrix | Method | Reported Value | Reference |

|---|---|---|---|---|

| LOD / LOQ | Cosmetics | LC-MS/MS | LOD: 0.49 ppb / LOQ: 1.96 ppb | nih.gov |

| LOD / LOQ | Cosmetics | HPLC-UV (derivatization) | LOD: 0.57 µg/g / LOQ: 1.72 µg/g | rsc.org |

| LOQ | Workplace Air | HPLC-Fluorescence | 0.100 µg/sample | nih.govoup.com |

| Reproducibility (Precision) | Workplace Air | HPLC-Fluorescence | RSD: 0.4–5.7% | nih.govoup.com |

| Accuracy (Recovery) | Workplace Air | HPLC-Fluorescence | 88–99% | nih.govoup.com |

| Accuracy (Recovery) | Cosmetics | HPLC-UV (derivatization) | 89.9–96.4% | rsc.org |

| Accuracy (Recovery) | Fatty Acid Amides | GC-FID | 94–100% | scispace.com |

Computational and Theoretical Studies on 1,2 Iminodiethanol, Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the optimized geometry and electronic characteristics of a molecule. For 1,2'-Iminodiethanol, hydrochloride, these calculations reveal key structural parameters and electronic descriptors.

The optimized molecular structure provides precise information on bond lengths, bond angles, and dihedral angles. In the protonated form (as the hydrochloride salt), the nitrogen atom carries a positive charge, influencing the geometry of the entire molecule. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Other calculated parameters like the dipole moment, ionization potential, and electron affinity provide further understanding of the molecule's polarity and reactivity. These quantum chemical descriptors are essential for predicting how the molecule will interact with other substances, such as metal surfaces in corrosion inhibition processes.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 141.60 g/mol | nih.gov |

| Exact Mass | 141.0556563 Da | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

This interactive table provides fundamental computed properties for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions in various environments, such as in aqueous solution or near a surface. jchemlett.comnih.gov

For this compound, MD simulations can reveal the molecule's conformational flexibility, particularly the rotation around its C-C, C-N, and C-O bonds. These simulations can identify the most stable conformations and the energy barriers between them. Furthermore, MD is invaluable for studying how the molecule interacts with its surroundings. For example, in an aqueous solution, simulations can detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl (-OH) and amine (-NH2+) groups and the surrounding water molecules. When studying its role as a corrosion inhibitor, MD simulations can model the interaction of the molecule with a metal surface, showing how it approaches, orients, and binds to the surface, providing a dynamic view of the adsorption process. nih.gov

Theoretical Modeling of Chemical Reactivity and Reaction Pathways

Theoretical models are used to understand and predict the chemical reactivity of molecules and to map out potential reaction pathways. The Activation Strain Model (ASM), for instance, is a powerful tool that analyzes the potential energy surface of a reaction. vu.nl It deconstructs the activation energy into two components: the strain energy, which is the energy required to deform the reactants into the geometry they have at the transition state, and the interaction energy, which is the actual interaction between the deformed reactants. vu.nl

In the context of this compound's function, theoretical modeling can elucidate its mechanism of action. For example, as a corrosion inhibitor, its effectiveness is tied to its ability to adsorb onto a metal surface and form a protective layer. Computational models can map the reaction pathway for this adsorption process, identifying transition states and calculating activation barriers. vu.nl By analyzing the electronic properties (like HOMO and LUMO) in conjunction with these models, researchers can understand the nature of the chemical bonds formed between the inhibitor and the metal, rationalizing its inhibitory efficiency. researchgate.net

Adsorption Mechanism Modeling on Material Surfaces

The performance of this compound in applications like corrosion inhibition is critically dependent on its ability to adsorb onto material surfaces, typically metals. Computational modeling using DFT is extensively used to investigate these adsorption mechanisms at the atomic scale. researchgate.net These models typically involve a slab of the material surface (e.g., iron or aluminum) and the inhibitor molecule. researchgate.net By calculating the adsorption energy for various possible orientations of the molecule on the surface, the most stable adsorption configuration can be identified. researchgate.net These calculations can show whether the molecule adsorbs parallel or perpendicular to the surface and which atoms (e.g., oxygen, nitrogen) are primarily involved in the bonding.

The Langmuir adsorption isotherm is a model that describes the equilibrium between an adsorbate and a surface at a constant temperature. researchgate.netyoutube.com It assumes that adsorption occurs at specific localized sites on the surface, that each site can hold only one molecule, and that the surface is energetically homogeneous. researchgate.netyoutube.com The model relates the amount of adsorbed substance to its concentration (or pressure) in the bulk phase.

Experimentally, by measuring the degree of surface coverage at different concentrations of this compound, the data can be fitted to the linearized Langmuir equation. A good linear fit suggests that the adsorption process follows the Langmuir model, indicating monolayer adsorption on a homogeneous surface. researchgate.net The model allows for the calculation of important parameters, such as the maximum adsorption capacity (the amount of substance required to form a complete monolayer) and the adsorption equilibrium constant, which relates to the strength of the adsorption. researchgate.net This approach is widely used to characterize the adsorption behavior of corrosion inhibitors. researchgate.net The Langmuir model can also be adapted for cases of dissociative adsorption, where a molecule breaks into two or more fragments upon adsorbing to the surface. youtube.comyoutube.com

Table 2: Illustrative Langmuir Isotherm Parameters for an Inhibitor

| Parameter | Description | Typical Value |

|---|---|---|

| R² | Correlation coefficient of the linear plot | > 0.98 |

| K_ads | Adsorption equilibrium constant (L/mg) | Varies (e.g., 0.1 - 10) |

This interactive table shows typical parameters obtained from a Langmuir adsorption isotherm analysis, indicating a spontaneous and favorable adsorption process.

When this compound adsorbs on a metal surface, electron transfer often occurs. This is a key aspect of the inhibition mechanism. Quantum chemical calculations can elucidate these electron transfer processes. The direction and magnitude of charge transfer can be quantified using population analysis methods. researchgate.net

Typically, if the inhibitor molecule donates electrons to the vacant d-orbitals of the metal atoms, this is known as chemisorption. The E_HOMO of the inhibitor is a key indicator of this tendency. Conversely, the metal can donate electrons to the inhibitor's LUMO (back-donation). The analysis of these donor-acceptor interactions helps to explain the formation of a stable, protective chemical bond between the inhibitor and the surface. researchgate.net DFT calculations can generate electron density difference plots, which visually represent the regions of electron accumulation and depletion upon adsorption, providing clear evidence of charge redistribution and bond formation. researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are also used to predict spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with an experimentally obtained spectrum to confirm the molecular structure and to assign specific peaks to the vibrations of particular functional groups (e.g., O-H stretch, N-H bend, C-N stretch).

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule in solution. These computational tools are invaluable for interpreting complex spectra and verifying that the synthesized or studied compound has the expected chemical structure.

Applications in Chemical Engineering and Materials Science Research

Role in Gas Sweetening and Carbon Dioxide Capture Technologies

Aqueous solutions of amines, including diethanolamine (B148213), are a mature and widely used technology for removing acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and industrial flue gases. mdpi.comautomation.compsu.eduwikipedia.orgsilverfernchemical.com This process, often called gas sweetening or amine treating, is crucial for meeting quality standards, preventing corrosion, and mitigating greenhouse gas emissions. core.ac.uknih.gov

Research in CO₂ capture focuses on developing new solvent formulations and optimizing existing ones to reduce the high energy penalty associated with solvent regeneration, minimize solvent degradation, and lower corrosion rates. mdpi.comresearchgate.net Diethanolamine is a key alkanolamine, alongside monoethanolamine (MEA) and methyldiethanolamine (MDEA), studied for these purposes. mdpi.commdpi.com While MEA is a benchmark solvent, DEA offers advantages such as lower corrosion potential and reduced vaporization losses. wikipedia.orgarab-oil-naturalgas.com

The development of new solvents often involves creating blends of various amines to leverage their individual strengths. mdpi.com For instance, the reaction rate of tertiary amines like MDEA with CO₂ is relatively slow. austinpublishinggroup.com To enhance the absorption kinetics, primary or secondary amines like MEA or DEA are often used as promoters in MDEA solutions. utexas.edu Research has shown that MDEA can enhance the kinetics of the CO₂-DEA reaction, suggesting complex kinetic mechanisms in blended systems. utexas.edu The structural versatility of alkanolamines, with their hydroxyl groups facilitating aqueous dissolution, allows for tuning both kinetic and thermodynamic properties to improve CO₂ loading capacity and absorption rates. researchgate.netmdpi.com

The efficiency of acid gas removal is determined by both the absorption rate (kinetics) and the total amount of acid gas that can be absorbed by the solvent (capacity). mdpi.com Diethanolamine, a secondary amine, reacts with CO₂ to form carbamates. mdpi.com It is typically used in aqueous solutions with concentrations ranging from 15-35% by weight. psu.educore.ac.uk

Studies have investigated the optimization of DEA-based sweetening processes by manipulating operational parameters. For example, one study found that the maximum removal of CO₂ was achieved with a 30 wt% DEA solution at 40°C and a specific circulation rate, with the amine concentration being the most influential factor. nih.govnih.gov Simulation studies comparing different amines have shown that while MEA can remove nearly all H₂S and CO₂, DEA is also highly effective. core.ac.ukgasprocessingnews.com A simulation of an industrial plant demonstrated that a 32 wt% DEA solution could achieve 100% H₂S removal and over 99% removal of total acid gases (H₂S and CO₂). gasprocessingnews.com The loading capacity for DEA is often limited to 0.3 to 0.4 moles of acid gas per mole of amine when using carbon steel equipment to manage corrosion. core.ac.uk

| Parameter | Value | Conditions | Source |

| Optimal DEA Concentration | 30 wt% | For maximum CO₂ removal in a specific gas treating unit. | nih.govnih.gov |

| Optimal Temperature | 40 °C | For maximum CO₂ removal in a specific gas treating unit. | nih.govnih.gov |

| Typical DEA Concentration | 15-35 wt% | General range for gas sweetening applications. | psu.educore.ac.uk |

| H₂S Removal Efficiency | 100% | Simulation with 32 wt% DEA solution. | gasprocessingnews.com |

| Total Acid Gas Removal | 99.07% | Simulation with 32 wt% DEA solution. | gasprocessingnews.com |

| Acid Gas Loading Limit | 0.3-0.4 mol/mol DEA | For systems with carbon steel equipment. | core.ac.uk |

Corrosion Inhibition Mechanisms and Formulations in Material Protection Research

Diethanolamine and its derivatives are widely researched and used as corrosion inhibitors, particularly for protecting metals like steel and zinc in acidic environments. wikipedia.orgpeacta.orgijrar.orgnih.govelchemy.com The effectiveness of organic inhibitors is largely dependent on their ability to adsorb onto the metal surface, creating a protective barrier against the corrosive medium. peacta.orgj-cst.orgnih.gov This adsorption is facilitated by the presence of heteroatoms like nitrogen and oxygen, which have lone pairs of electrons available to form bonds with the metal. peacta.orgnih.gov

The primary mechanism of corrosion inhibition by diethanolamine is its adsorption onto the metal surface. peacta.orgijrar.org This process can be classified as physisorption, involving electrostatic interactions, or chemisorption, which involves charge sharing or transfer between the inhibitor molecules and the metal's vacant d-orbitals. nih.govacs.orgnih.gov Studies on mild steel in sulfuric acid revealed that DEA functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. peacta.org The adsorption process was found to follow the Frumkin isotherm, which accounts for interactions between the adsorbed molecules. peacta.org

The efficiency of inhibition is a key parameter in research. For mild steel in 0.5 M H₂SO₄, DEA showed inhibition efficiencies ranging from 55.3% to 88.7% for concentrations between 10⁻⁷ M and 10⁻³ M, respectively. peacta.org In another study on zinc in hydrochloric acid, DEA achieved an efficiency of 97.26% at a 20 mM concentration. ijrar.org The mode of inhibition was identified as chemisorption following the Langmuir isotherm. ijrar.org Research has also explored the interaction of DEA with pre-treated steel surfaces, finding that specific interactions include Brønsted and Lewis acid-base reactions and dehydration reactions with surface hydroxyl groups. rsc.org

| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Source |

| Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 88.7 | Frumkin | peacta.org |

| Mild Steel | 0.5 M H₂SO₄ | 10⁻⁷ M | 55.3 | Frumkin | peacta.org |

| Zinc | 0.01 M HCl | 20 mM | 97.26 | Langmuir | ijrar.org |

| Zinc | 0.01 M HCl | 5 mM | 93.41 | Langmuir | ijrar.org |

| Carbon Steel | 2M HCl | 500 ppm (tB-WPU*) | 89.5 | Physisorption | mdpi.com |

Note: tB-WPU is a waterborne polyurethane based on N-tert-butyl diethanolamine.

Polymer Chemistry Research: Incorporating Iminodiethanol Moieties for Property Modulation

The diethanolamine structure, with its two hydroxyl groups and a secondary amine, serves as a valuable building block or cross-linking agent in polymer chemistry, particularly in the synthesis of polyurethanes. researchgate.netresearchgate.nettudelft.nl Incorporating the iminodiethanol moiety allows for the modification of polymer network structures and the modulation of their final properties.

In the production of rigid polyurethane foams, diethanolamine can be reacted with other materials, such as epoxidized palm oil, to create new polyols. researchgate.net These custom polyols can then be reacted with isocyanates to form the polyurethane network. The presence of the diethanolamine-derived structure can improve the thermal and mechanical properties of the resulting foams. researchgate.net In flexible polyurethane foams, which are used as sound absorbers, diethanolamine is employed as a cross-linking agent. researchgate.net Its addition influences the pore morphology and the association of hard segments within the polymer matrix, which in turn affects properties like sound absorption efficiency. researchgate.net Research has also explored using coconut fatty acid diethanolamide as a bio-based polyol, where the intrinsic tertiary amine moiety provides an auto-catalytic effect during foam synthesis. nih.gov

Formulation Science: Development of Emulsifiers and Dispersants in Specialty Chemical Research

Diethanolamine and its derivatives, particularly diethanolamides formed by reacting DEA with fatty acids, are widely used as surfactants in formulation science. wikipedia.orgnih.gov Their amphiphilic nature makes them effective emulsifiers, dispersants, wetting agents, and foam stabilizers. elchemy.comchemicalbook.comdiplomatacomercial.com These properties are leveraged in a vast array of specialty chemical formulations across numerous industries.